molecular formula C15H17N3O3 B2893667 N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203386-81-5

N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2893667
CAS No.: 1203386-81-5
M. Wt: 287.319
InChI Key: IEWBKOXVVBATFP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a propanamide linker connecting a 2-methoxy-5-methylphenyl group and a 6-oxopyridazine moiety.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWBKOXVVBATFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazines with Dicarbonyl Compounds

The most widely reported method involves reacting hydrazine derivatives with 1,4-dicarbonyl precursors. For example, 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl intermediates are synthesized via cyclocondensation of substituted benzaldehydes with maleic hydrazide under acidic conditions. Key parameters include:

  • Temperature : Reactions typically proceed at 80–100°C in ethanol or acetic acid.
  • Catalysts : p-Toluenesulfonic acid (pTSA) or ammonium acetate accelerates ring closure.
  • Yields : Ranging from 65–78% after recrystallization.

Functionalization of Preformed Pyridazinones

Alternative routes modify commercially available pyridazinones. Bromination at the C-3 position using N-bromosuccinimide (NBS) enables subsequent Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents like the 4-fluorophenyl group.

Optimization of Coupling Reactions

Critical challenges in synthesizing the target compound involve achieving regioselectivity during the coupling of the pyridazinone and acetamide moieties.

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) paired with inorganic bases (Cs₂CO₃, K₃PO₄) enhance reaction rates:

Solvent Base Temp (°C) Yield (%)
DMF K₂CO₃ 60 68
DMSO Cs₂CO₃ 80 74
THF Et₃N 50 52

Data aggregated from

Catalytic Advances

Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling at lower temperatures (40–50°C), reducing decomposition of heat-sensitive intermediates.

Purification and Analytical Characterization

Chromatographic Techniques

Final compounds are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >95%.

Spectroscopic Data

Key spectral signatures for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 5.21 (s, 2H, CH₂), 6.90–7.45 (m, aromatic H), 8.12 (s, 1H, NH).
  • IR (ATR) : 1685 cm⁻¹ (C=O, amide), 1642 cm⁻¹ (C=O, pyridazinone), 1590 cm⁻¹ (C=N).
  • LCMS (ESI+) : m/z 358.1 [M+H]⁺.

Mechanistic Insights and Byproduct Formation

Side reactions predominantly arise from:

  • Over-alkylation : Excess chloroacetyl chloride leads to di-substituted byproducts, mitigated by slow reagent addition.
  • Ring-opening of Pyridazinone : Hydrolysis under strongly acidic conditions forms maleamic acid derivatives, avoided by maintaining pH 6–7 during workup.

Applications in Drug Discovery

While pharmacological data for the exact compound remain limited, structural analogs demonstrate:

  • HDAC Inhibition : Pyridazinones with fluorophenyl groups exhibit IC₅₀ values of 0.8–1.2 μM against HDAC6.
  • Antiproliferative Activity : Derivatives show EC₅₀ = 12–18 μM against HCT116 colon cancer cells.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.

    Biology: As a probe for studying enzyme-substrate interactions, and as a potential inhibitor of specific biological pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substitution Patterns

The compound is compared below with two structurally related pyridazinone derivatives:

Compound Name Phenyl Substituent Pyridazinone Substituent Molecular Weight Key Data/Application Source
N-(2-Methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (Target) 2-methoxy-5-methyl 6-oxo Calculated: ~317 N/A -
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide Benzo[d][1,3]dioxol-5-ylmethyl 3-methyl-6-oxo 315.32 CAS 1235620-03-7
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy-benzenesulfonamide 3-benzyloxy-6-oxo 290.02 (HRMS)* HRMS [M+Na]+: 290.020620

Notes:

  • Target vs. The 3-methyl substitution on the pyridazinone ring may reduce hydrogen-bonding capacity relative to the unsubstituted 6-oxo group in the target .
  • Target vs. Compound (5a): The benzenesulfonamide moiety in 5a introduces a sulfonamide group absent in the target, which could enhance binding to metalloenzymes or alter pharmacokinetics. The benzyloxy substitution at position 3 of the pyridazinone may sterically hinder interactions compared to the target’s simpler 6-oxo group .

Physicochemical and Functional Implications

  • Lipophilicity : The benzodioxole group () may increase logP compared to the methoxy-methylphenyl group (target), impacting membrane permeability.
  • Bioactivity: Pyridazinones with sulfonamide groups () are often enzyme inhibitors, while propanamide-linked derivatives (target and ) may target receptors or proteases.

Research Findings and Data

  • : HRMS data (m/z 290.020620 for [M+Na]+) confirmed the synthesis of 5a, highlighting precision in mass verification for pyridazinone derivatives .
  • : The molecular weight of 315.32 for the benzodioxole analog provides a benchmark for comparing pyridazinone-propanamide derivatives .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy group, a methyl group, and a pyridazinone moiety. Its IUPAC name is this compound, with the molecular formula C15H17N3O3C_{15}H_{17}N_{3}O_{3} and CAS number 1203386-81-5.

Synthesis Overview:

  • Formation of Pyridazinone Core: Cyclization of hydrazine derivatives with diketones.
  • Amide Coupling: Introduction of the propanamide group using carbodiimides (e.g., EDCI).
  • Electrophilic Aromatic Substitution: Introduction of methoxy and methyl groups via reactions with methyl iodide and sodium methoxide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The exact mechanism may vary based on the biological context but generally involves modulation of enzyme activity or receptor signaling pathways.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridazinone derivatives have shown non-toxic anti-proliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedLC50 (nM)Reference
Compound 1U87200
Compound 3U87>3000
Compound XNeuroblastoma<100

Enzyme Inhibition

The compound may also serve as a potential inhibitor for specific enzymes involved in pathological conditions such as inflammation or neurodegenerative diseases. Research into similar pyridazinone compounds has suggested their efficacy as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease .

Case Studies

  • Neuroblastoma and Glioblastoma Research:
    A study evaluated the cytotoxic effects of related compounds on neuroblastoma and glioblastoma cell lines, showing that certain derivatives exhibited lethal concentrations significantly lower than existing treatments. This highlights the potential for developing new therapeutic agents based on the structure of this compound .
  • Cholinergic Activity:
    Another investigation focused on the cholinergic hypothesis for Alzheimer's disease, exploring how derivatives of pyridazinones could inhibit cholinesterase activity, thus improving cognitive function in models of neurodegeneration .

Q & A

Advanced Research Question

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazinone ring) using tools like PHASE or MOE .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR kinases) to predict binding stability .
  • QSAR analysis : Corrogate substituent properties (Hammett σ values, logP) with bioactivity data to guide analog design .

How can metabolic stability and degradation pathways be evaluated for this compound?

Advanced Research Question

  • Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative (e.g., O-demethylation) or hydrolytic metabolites .
  • Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) to identify labile groups (e.g., amide or pyridazinone cleavage) .

What experimental designs test synergistic effects of this compound with existing therapeutics?

Advanced Research Question

  • Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy with chemotherapeutics (e.g., doxorubicin) in cell lines .
  • In vivo co-administration : Dose rodents with the compound + standard therapy (e.g., methotrexate) and monitor tumor regression/toxicity.
  • Mechanistic studies : Profile downstream biomarkers (e.g., p-STAT3, IL-6) to identify overlapping pathways .

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